molecular formula C10H20N2O3 B6361191 t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-73-8

t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

Cat. No. B6361191
CAS RN: 1549812-73-8
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-JGVFFNPUSA-N
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Description

T-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound with the CAS Number: 1549812-73-8 . It has a molecular weight of 216.28 . The IUPAC name for this compound is tert-butyl (3S,4R)-3-hydroxy-4-piperidinylcarbamate . It is a solid substance that should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Metabolic Stability and Drug Design

Research has elucidated the metabolic hydrolysis of medicinal carbamates, highlighting the relationship between molecular structure and metabolic stability. Carbamates' metabolic lability decreases with specific structural configurations, which is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic profiles (Vacondio et al., 2010).

Neuropharmacology

The study of carbamates also extends to neuropharmacology, where certain carbamates serve as selective inhibitors of neurotransmitter uptake, modulating neurochemical pathways and showing potential as anticonvulsant agents. This application is exemplified by the evaluation of tiagabine, a compound that inhibits GABA uptake, demonstrating the neurochemical potential of carbamate derivatives in treating neurological disorders (Suzdak & Jansen, 1995).

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) by carbamates, through the transfer and hydrolysis of the carbamoyl group, illustrates their role in enzyme inhibition. This mechanism underpins the effectiveness of carbamates as insecticides and therapeutic agents, highlighting the importance of understanding the rate-limiting steps in carbamoyl enzyme hydrolysis (Rosenberry & Cheung, 2019).

Green Chemistry

The synthesis of N-substituted carbamates through non-phosgene routes represents an area of green chemistry, focusing on reducing the environmental impact of chemical synthesis. Research into carbonyl reagents like CO_2 offers sustainable methods for producing carbamates, aligning with efforts to utilize CO_2 as a raw material (Shang Jianpen, 2014).

Bioseparation Technologies

Carbamates' role extends into bioseparation processes, where techniques like three-phase partitioning (TPP) exploit the chemical properties of carbamates for the separation and purification of bioactive molecules. This application demonstrates the versatility of carbamates in facilitating nonchromatographic bioseparation technologies (Yan et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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